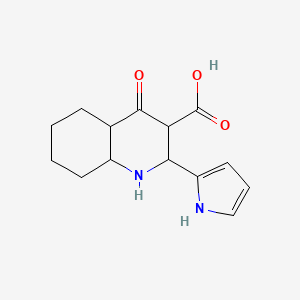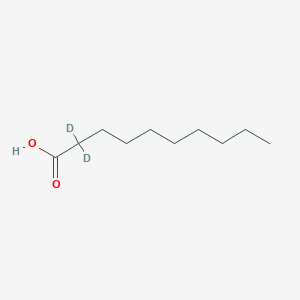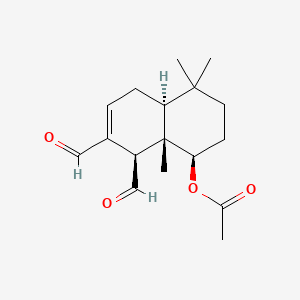![molecular formula C57H108O6 B3026067 eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester CAS No. 81637-57-2](/img/structure/B3026067.png)
eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
Übersicht
Beschreibung
Eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, also known as 1-Arachidin-2-Palmitin-3-Olein, is a chemical compound with diverse applications in scientific research. It is a product in the category of TAG Mixed FA .
Molecular Structure Analysis
The molecular formula of this compound is C57H108O6 and it has a molecular weight of 889.47 . The structure can be represented by the SMILES notation:O=C(OCC(OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCC)CCCCCCCC=CCCCCCCCC . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Constituents and Synthesis
Synthetic Approaches : Efforts to synthesize related fatty acids have been documented, illustrating the complexity and the challenges in synthesizing such compounds. For instance, the synthesis of 19‐cis‐docosenoic, 17‐cis‐eicosenoic, and 15‐cis‐octadecenoic acid highlighted the difficulty in chain extension of 8-undecynoic acid, necessitating alternative strategies for obtaining these fatty acids (R. Klok, G. Egmond, H. Pabon, 2010).
Biological Activities and Applications
Bioactivity Studies : The bioactivity-based analysis of compounds from a poisonous mushroom, Amanita spissacea, found compounds with potent cytotoxic activity against human lung cancer cell lines. Among the isolated compounds, some demonstrated significant cytotoxic effects, hinting at the potential for discovering novel anticancer drug candidates from natural sources (Hae Min So et al., 2019).
Oxylipins and Inflammation : A study on the impact of circulating esterified eicosanoids and other oxylipins on endothelial function highlighted the roles of these compounds in inflammation and atherosclerosis. It emphasizes the complex roles of oxylipins derived from polyunsaturated fatty acids in endothelial dysfunction, potentially informing therapeutic targets for atherosclerosis (G. Shearer, J. Newman, 2009).
Metabolic Studies
- Metabolomics in Insect Mating : The application of direct immersion solid-phase microextraction (DI-SPME) provided insights into biological changes in the Mediterranean fruit fly (Ceratitis capitata) during mating. This study showcased how chemical extraction technologies like DI-SPME could help understand changes in metabolic compounds in response to biological processes, such as mating in insects (Hasan Al-Khshemawee et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. This compound is a type of triacylglycerol (TAG), which are known to play crucial roles in energy storage and lipid metabolism . .
Mode of Action
The mode of action of this compound is not well-studied. As a TAG, it is likely involved in the storage of energy and could be hydrolyzed by lipases to release fatty acids and glycerol. These products can then be used in various metabolic processes .
Biochemical Pathways
This compound, as a TAG, is likely involved in lipid metabolism. TAGs are typically stored in adipose tissue and can be mobilized for energy through the process of lipolysis. This involves the hydrolysis of the TAG to release fatty acids and glycerol, which can then be used in the production of ATP .
Pharmacokinetics
The ADME properties of this compound are not well-documented. As a lipid molecule, it is likely to be absorbed in the intestine and transported in the blood bound to lipoproteins. It may be stored in adipose tissue due to its lipid nature .
Result of Action
As a tag, it is likely involved in energy storage and could contribute to the energy balance of the cell .
Action Environment
Environmental factors such as diet and physical activity can influence the action of this compound. A diet high in fats can increase the levels of TAGs in the body, while physical activity can lead to the mobilization of stored TAGs for energy .
Biochemische Analyse
Biochemical Properties
It is known that TAGs, the class of compounds it belongs to, play a crucial role in metabolism as energy sources and transporters of dietary fat . They interact with various enzymes such as lipases for the breakdown of fats .
Cellular Effects
The cellular effects of eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester are not fully known. Tags are known to influence various cellular processes. They serve as a reserve of energy and are stored in the adipose tissue in the form of fat droplets . Changes in TAG concentration can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a TAG, it is likely to be involved in the storage of energy and could interact with various enzymes and proteins involved in lipid metabolism .
Temporal Effects in Laboratory Settings
Tags are known to be stable molecules and can be stored for long periods in adipose tissue .
Metabolic Pathways
Tags are known to be metabolized in the process of lipolysis to release glycerol and fatty acids, which can then be used in energy production .
Transport and Distribution
Tags are known to be transported in the body through the bloodstream, packaged into lipoproteins .
Subcellular Localization
Tags are typically stored in the adipose tissue and can also be found within cells in lipid droplets .
Eigenschaften
IUPAC Name |
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-31-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNDOUIDVDQOW-WCTVFOPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)




![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)


